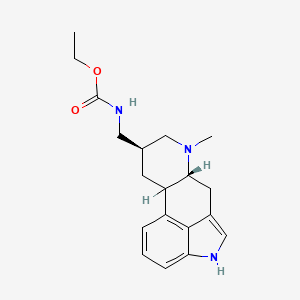
N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride is a chemical compound with the molecular formula C7H15Cl2N. It is a derivative of N-methyl-bis(2-chloropropyl)amine, which is known for its applications in various chemical processes. This compound is characterized by the presence of two chlorine atoms and an amine group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride typically involves the reaction of N-methyl-bis(2-chloropropyl)amine with an oxidizing agent. One common method is the oxidation of N-methyl-bis(2-chloropropyl)amine using hydrogen peroxide or a similar oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the N-oxide derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
化学反応の分析
Types of Reactions
N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced back to N-methyl-bis(2-chloropropyl)amine under specific conditions.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: N-methyl-bis(2-chloropropyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride involves its interaction with molecular targets through its amine and chlorine functional groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various biological and chemical effects. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.
類似化合物との比較
Similar Compounds
N-Methyl-bis(2-chloropropyl)amine: The parent compound, which lacks the N-oxide group.
Mechlorethamine: A related compound used in chemotherapy.
N,N-Dimethyl-bis(2-chloroethyl)amine: Another similar compound with different substituents.
Uniqueness
N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties
特性
| 98429-89-1 | |
分子式 |
C7H16Cl3NO |
分子量 |
236.6 g/mol |
IUPAC名 |
bis(2-chloropropyl)-hydroxy-methylazanium;chloride |
InChI |
InChI=1S/C7H16Cl2NO.ClH/c1-6(8)4-10(3,11)5-7(2)9;/h6-7,11H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
UOVBJMUDRZIYCR-UHFFFAOYSA-M |
正規SMILES |
CC(C[N+](C)(CC(C)Cl)O)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







